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Compound of Interest

Compound Name: Isobutyrophenone

Cat. No.: B147066 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for isobutyrophenone. It is intended for

researchers, scientists, and professionals in drug development who require detailed spectral

information and experimental context for this compound.

Compound: Isobutyrophenone IUPAC Name: 2-methyl-1-phenylpropan-1-one[1] CAS

Number: 611-70-1[1] Molecular Formula: C₁₀H₁₂O[1][2] Molecular Weight: 148.20 g/mol [1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum of isobutyrophenone provides information on the different types of

protons and their neighboring environments. The spectrum is typically run in a deuterated

solvent such as chloroform-d (CDCl₃)[2][3].

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.95 Multiplet 2H
Aromatic Protons

(ortho to C=O)

~7.50 Multiplet 3H

Aromatic Protons

(meta and para to

C=O)

~3.50 Septet 1H Methine Proton (-CH)

~1.20 Doublet 6H Methyl Protons (-CH₃)

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer

frequency.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the

molecule.

Chemical Shift (δ) ppm Assignment

~205.0 Carbonyl Carbon (C=O)

~136.5 Aromatic Carbon (quaternary, attached to C=O)

~132.7 Aromatic Carbon (-CH, para)

~128.5 Aromatic Carbons (-CH, meta)

~128.0 Aromatic Carbons (-CH, ortho)

~35.5 Methine Carbon (-CH)

~19.0 Methyl Carbons (-CH₃)
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Note: These are approximate values.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For a liquid sample like isobutyrophenone, the spectrum

can be obtained from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr)[5][6]

[7].

Wavenumber (cm⁻¹) Description of Absorption
Corresponding Functional
Group

~3060 Aromatic C-H Stretch C-H (sp²)

~2970 Aliphatic C-H Stretch C-H (sp³)

~1685 Strong Carbonyl Stretch C=O (Aryl Ketone)

~1600, ~1450 Aromatic C=C Bending C=C (Aromatic Ring)

~1220 C-C Stretch C-C

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method used for this type of compound[8]

[9].

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

148 ~8 Molecular Ion [M]⁺

105 100 [C₆H₅CO]⁺ (Base Peak)

77 ~37 [C₆H₅]⁺

51 ~13 [C₄H₃]⁺

43 Moderate [CH(CH₃)₂]⁺
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The fragmentation pattern is a key feature. The most abundant fragment (base peak) at m/z

105 corresponds to the stable benzoyl cation, formed by the cleavage of the bond between the

carbonyl group and the isopropyl group.[10][11][12] The molecular ion peak is observed at m/z

148.[10]

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of isobutyrophenone in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13][14] Chloroform-d

is a common choice for non-polar to moderately polar compounds.[14][15]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto

the deuterium signal of the solvent to maintain a stable magnetic field.[13] Shimming is

performed to optimize the homogeneity of the magnetic field across the sample.[13]

Data Acquisition: A standard proton pulse sequence is used to acquire the ¹H NMR

spectrum.[16] For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each carbon.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased, baseline corrected, and referenced.

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (0 ppm).[15]

IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation: Place one to two drops of neat (undiluted) isobutyrophenone onto the

surface of a clean, dry salt plate (NaCl or KBr).[5][6][17]

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film

"sandwich."[5][6][18]

Data Acquisition: Mount the plates in the spectrometer's sample holder.[7] First, run a

background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

Then, run the sample spectrum. The instrument software automatically ratios the sample
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spectrum against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the isobutyrophenone sample into the

mass spectrometer, where it is vaporized in a vacuum.[8]

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a

positively charged molecular ion (a radical cation).[8][9][19]

Fragmentation: The high energy of the molecular ions causes them to break apart into

smaller, characteristic fragment ions and neutral radicals.[12][20]

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are

accelerated by an electric field and then deflected by a magnetic field.[8][19] The degree of

deflection depends on the mass-to-charge ratio (m/z) of the ion.[19]

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.[19]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow of using NMR, IR, and MS to confirm the

structure of isobutyrophenone. Each technique provides complementary information that,

when combined, leads to an unambiguous structural assignment.
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Spectroscopic Techniques

Derived Information
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IR Spectroscopy

Functional Groups
(C=O, C-H sp², C-H sp³)

NMR Spectroscopy (¹H & ¹³C)

Carbon-Hydrogen Framework
(Proton environments, connectivity,

 and carbon types)

Mass Spectrometry

Molecular Weight & Formula
(Molecular ion peak at m/z 148)

Fragmentation Pattern
(Confirms substructures like benzoyl)

Isobutyrophenone Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of isobutyrophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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